5-Benzyl-5H-thieno[2,3-c]pyrrole
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Overview
Description
5-Benzyl-5H-thieno[2,3-c]pyrrole is a thiophene derivative with a benzyl group attached to the 5-position of the thieno[2,3-c]pyrrole ring system. This compound has garnered interest due to its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-5H-thieno[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminobenzylthiophene with a suitable electrophile to form the thieno[2,3-c]pyrrole core.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-5H-thieno[2,3-c]pyrrole can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of various substituents at different positions on the ring system.
Scientific Research Applications
5-Benzyl-5H-thieno[2,3-c]pyrrole has shown promise in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Benzyl-5H-thieno[2,3-c]pyrrole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
5-Benzyl-5H-thieno[2,3-c]pyrrole can be compared to other thiophene derivatives, such as thieno[2,3-b]pyrrole and thieno[2,3-d]pyrrole. While these compounds share structural similarities, this compound is unique due to the presence of the benzyl group, which can influence its chemical and biological properties.
List of Similar Compounds
Thieno[2,3-b]pyrrole
Thieno[2,3-d]pyrrole
Thieno[2,3-e]pyrrole
Thieno[2,3-f]pyrrole
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
119198-74-2 |
---|---|
Molecular Formula |
C13H11NS |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
5-benzylthieno[2,3-c]pyrrole |
InChI |
InChI=1S/C13H11NS/c1-2-4-11(5-3-1)8-14-9-12-6-7-15-13(12)10-14/h1-7,9-10H,8H2 |
InChI Key |
IRFINWQEEMIRIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C=CSC3=C2 |
Origin of Product |
United States |
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